(9E)-Dodecen-1-ol-d5
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Overview
Description
(9E)-Dodecen-1-ol-d5 is a deuterated analog of (9E)-Dodecen-1-ol, a compound commonly used in various chemical and biological research applications. The deuterium labeling at the 5th position makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, as it helps in tracing and understanding the metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-Dodecen-1-ol-d5 typically involves the deuteration of (9E)-Dodecen-1-ol. One common method is the catalytic hydrogenation of (9E)-Dodecen-1-ol using deuterium gas (D2) in the presence of a palladium catalyst. This process selectively replaces the hydrogen atoms with deuterium at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and selective deuteration. The final product is then purified using techniques such as distillation and chromatography to achieve the desired purity and isotopic labeling.
Chemical Reactions Analysis
Types of Reactions
(9E)-Dodecen-1-ol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (9E)-Dodecen-1-al-d5 using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (9E)-Dodecen-1-amine-d5 using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: (9E)-Dodecen-1-al-d5
Reduction: (9E)-Dodecen-1-amine-d5
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9E)-Dodecen-1-ol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry and NMR spectroscopy to study reaction mechanisms and metabolic pathways.
Biology: Employed in the study of lipid metabolism and the role of unsaturated alcohols in biological systems.
Medicine: Investigated for its potential use in drug development and metabolic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (9E)-Dodecen-1-ol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its role in various biochemical processes. The compound can interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (9E)-Dodecen-1-ol
- (9Z)-Dodecen-1-ol
- (9E,11E)-Dodecadien-1-ol
Uniqueness
The primary uniqueness of (9E)-Dodecen-1-ol-d5 lies in its deuterium labeling, which makes it an invaluable tool in research applications requiring precise tracking and analysis. Compared to its non-deuterated analogs, this compound provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy.
Properties
Molecular Formula |
C12H24O |
---|---|
Molecular Weight |
189.35 g/mol |
IUPAC Name |
(E)-11,11,12,12,12-pentadeuteriododec-9-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,13H,2,5-12H2,1H3/b4-3+/i1D3,2D2 |
InChI Key |
GJNNIRNIXNLOJP-BNWVTDPSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCO |
Canonical SMILES |
CCC=CCCCCCCCCO |
Origin of Product |
United States |
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